molecular formula C22H29N3O B5498111 N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B5498111
M. Wt: 351.5 g/mol
InChI Key: BJODQVAHEVEGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, also known as EPM, is a compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is not fully understood. However, it has been shown to interact with various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has also been shown to modulate the activity of voltage-gated ion channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant properties. N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has also been shown to increase the levels of neurotrophic factors, which may contribute to its potential use in the treatment of neurodegenerative diseases. Additionally, N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is its wide range of potential therapeutic benefits. Additionally, the synthesis method for N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been extensively studied and optimized, ensuring high yields and purity of the final product. However, one of the limitations of N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide. One potential area of research is the development of novel formulations of N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide and its potential use in the treatment of various diseases. Finally, the potential use of N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide in combination with other compounds or therapies should be explored to determine its synergistic effects.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide involves the reaction between 2-ethylphenylamine and 4-(2-methylbenzyl)piperazine in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain pure N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic benefits in various fields of research. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. Additionally, N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease. The compound has also been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-3-19-9-6-7-11-21(19)23-22(26)17-25-14-12-24(13-15-25)16-20-10-5-4-8-18(20)2/h4-11H,3,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJODQVAHEVEGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]acetamide

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